2-(o-Tolyl)propanenitrile
Description
Contextual Significance within Organic Chemistry
2-(o-Tolyl)propanenitrile (B1640910) and its parent class, arylpropanenitriles, are recognized for their versatility as intermediates in organic synthesis. The nitrile functional group can be readily converted into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones. This chemical reactivity allows for the construction of more complex molecular architectures.
The presence of a tolyl group, a substituted benzene (B151609) ring, introduces specific steric and electronic properties that can influence the reactivity and selectivity of chemical transformations. The "ortho" substitution in this compound, where the methyl group is adjacent to the propanenitrile substituent on the aromatic ring, can exert significant steric hindrance, which is a key consideration in synthetic planning.
Scope of Academic Inquiry for Arylpropanenitriles
The academic interest in arylpropanenitriles is broad, encompassing their synthesis, derivatization, and application as building blocks for more complex molecules. A significant area of research focuses on the development of novel and efficient synthetic methodologies for their preparation. These methods often employ transition-metal catalysis or biocatalysis to achieve high yields and stereoselectivity. researchgate.netpolimi.it
Arylpropanenitriles, including this compound, serve as crucial precursors in the synthesis of a wide array of heterocyclic compounds. For instance, they are utilized in the construction of thiophenes, pyrazoles, and pyridines, which are prevalent motifs in medicinal chemistry and materials science. researchgate.netfrontiersin.orgresearchgate.net The nitrile group's ability to participate in cyclization reactions makes it a powerful tool for the assembly of these ring systems.
Furthermore, the chiral nature of many 2-arylpropanenitriles has spurred extensive research into their enantioselective synthesis. researchgate.netpolimi.it The development of methods to control the stereochemistry at the benzylic position is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. polimi.it Biocatalytic approaches using ene-reductases have shown particular promise in achieving high enantioselectivity in the synthesis of (R)-2-arylpropanenitriles. researchgate.netpolimi.it
Historical Overview of Research Pertaining to this compound and Related Structures
The study of aryl nitriles, the broader class to which this compound belongs, has a rich history rooted in the development of fundamental organic reactions. Early methods for the synthesis of nitriles, such as the Letts nitrile synthesis first reported in 1872 and the Rosenmund–von Braun reaction of 1919, laid the foundational groundwork for the preparation of these compounds. These classical methods, while historically significant, often required harsh reaction conditions.
The latter half of the 20th century and the early 21st century have witnessed the advent of more sophisticated and milder synthetic protocols. The development of transition-metal catalyzed cross-coupling reactions, for example, has provided powerful tools for the construction of the carbon-carbon bond between the aryl group and the nitrile-containing side chain.
Research into the specific compound this compound and its close relatives has been driven by the broader interest in arylpropanenitriles as versatile synthetic intermediates. Modern synthetic chemistry has focused on developing more efficient and selective methods for their preparation, including flow chemistry techniques and the use of greener reagents and catalysts. The ongoing exploration of their reactivity continues to expand their utility in academic and industrial research.
Interactive Data Tables
Below are interactive tables summarizing key research findings related to the synthesis and properties of this compound and related compounds.
| Reactants | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| o-Tolylacetonitrile, Methyl iodide | NaH, DMF | Not specified | Generic alkylation |
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 7.35-7.15 (m, 4H, Ar-H), 4.05 (q, 1H, CH), 2.40 (s, 3H, Ar-CH3), 1.60 (d, 3H, CH3) | General expected values |
| 13C NMR (CDCl3) | δ 136.5, 130.5, 128.0, 127.5, 126.0, 125.5 (Ar-C), 121.0 (CN), 30.0 (CH), 20.0 (Ar-CH3), 19.5 (CH3) | General expected values |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVECYRYHGLZMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 O Tolyl Propanenitrile and Analogues
Catalytic Approaches to α-Arylation and Alkylation
The introduction of aryl and alkyl groups at the α-position of nitriles is a fundamental transformation in organic synthesis. Modern catalytic methods offer powerful tools to achieve this with high precision and under milder conditions compared to traditional stoichiometric approaches.
Palladium-Catalyzed Decarboxylative Benzylation Strategies
Palladium catalysis has been instrumental in developing novel C-C bond-forming reactions. One such strategy is the decarboxylative benzylation of nitriles, which provides a route to β-aryl nitriles. This method involves the coupling of metallated nitriles with palladium-π-benzyl complexes, which are generated in situ from cyanoacetic benzyl (B1604629) esters. rsc.org Another approach is the palladium-catalyzed decarboxylative benzylation of α-cyano aliphatic carboxylate salts using benzyl electrophiles. researchgate.netdntb.gov.ua This reaction demonstrates good functional group tolerance and proceeds under relatively mild conditions, allowing for the convenient preparation of a diverse range of quaternary, tertiary, and secondary β-aryl nitriles. researchgate.net
For instance, the decarboxylative coupling of α,α-disubstituted 2-methylfuranyl cyanoacetates can be directed towards either decarboxylative arylation or benzylation depending on the specific reaction conditions employed. rsc.org Furthermore, the enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates has been successfully achieved using a palladium catalyst, providing access to chiral acyclic quaternary carbon stereocenters with high yields and enantioselectivities. bohrium.com This highlights the versatility of palladium catalysis in constructing complex and stereochemically defined nitrile-containing molecules.
| Catalyst System | Substrates | Product Type | Key Features |
| Pd(0)/phosphine (B1218219) | α-cyano aliphatic carboxylate salts, benzyl electrophiles | β-aryl nitriles | Good functional group compatibility, mild conditions. researchgate.net |
| Pd(0) | Metallated nitriles, cyanoacetic benzyl esters | β-aryl nitriles | In situ generation of Pd-π-benzyl complexes. rsc.org |
| Pd(0)/chiral ligand | α-benzyl cyanoacetates, methylene (B1212753) cyclic carbamates | Enantioenriched nitrile-containing acyclic quaternary carbons | High yields and enantioselectivities. bohrium.com |
Copper-Catalyzed Cyanoarylation and Cyanothiolation Processes
Copper-catalyzed reactions have emerged as powerful tools for the formation of C-CN bonds. These methods often provide an alternative to traditional, more toxic cyanation procedures. One notable example is the copper-catalyzed cyanothiolation of N-tosylhydrazones with thiocyanates, which generates α-arylthioalkanenitriles bearing a sulfur-substituted quaternary carbon center. rsc.orgresearchgate.netresearchgate.net This process involves the generation of a copper carbene species that promotes S-CN bond cleavage and subsequent C-CN and C-S bond formation. rsc.org
In addition to cyanothiolation, copper catalysis is widely used for the cyanation of aryl halides. rsc.orgorganic-chemistry.org An efficient domino halogen exchange-cyanation procedure for aryl bromides has been developed using a copper catalyst, which operates under mild conditions and simplifies product purification. organic-chemistry.org Furthermore, copper-catalyzed asymmetric radical cyanation represents a cutting-edge approach for the synthesis of optically pure alkyl nitriles. snnu.edu.cn This method utilizes a chiral copper catalyst to control the stereochemistry of the newly formed C-CN bond, offering a direct route to valuable chiral building blocks. snnu.edu.cnosti.gov
| Reaction Type | Catalyst | Substrates | Products | Key Features |
| Cyanothiolation | CuSCN | N-tosylhydrazones, thiocyanates | α-arylthioalkanenitriles | Forms sulfur-substituted quaternary carbon centers. rsc.org |
| Domino Halide Exchange-Cyanation | CuI/diamine ligand | Aryl bromides | Aromatic nitriles | Mild conditions, simplified purification. organic-chemistry.org |
| Asymmetric Radical Cyanation | Chiral copper complex | Benzylic C-H bonds | Enantioenriched benzylic nitriles | High enantioselectivity. snnu.edu.cnosti.gov |
| Cyanation of Aryl Halides | CuI/PPh₃ | Aryl halides, formamide (B127407) | Aryl nitriles | Uses formamide as a cyanide source. rsc.org |
Cobalt-Catalyzed α-Alkylation of Nitriles with Primary Alcohols
The use of earth-abundant and less toxic metals in catalysis is a major goal in green chemistry. Cobalt catalysts have proven to be highly effective for the α-alkylation of nitriles with primary alcohols. organic-chemistry.orgnsf.govresearchgate.net This transformation typically proceeds through a "borrowing hydrogen" (BH) or "acceptorless dehydrogenative coupling" (ADC) mechanism. nsf.govorganic-chemistry.org In this process, the cobalt catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then undergoes a condensation reaction with the nitrile, followed by hydrogenation of the resulting α,β-unsaturated nitrile to yield the α-alkylated product, with water being the only byproduct. organic-chemistry.orgnsf.gov
This method is environmentally friendly and atom-economical. organic-chemistry.org A well-defined molecular homogeneous cobalt complex has been shown to catalyze this reaction with high yields for a broad range of substrates. nsf.gov Interestingly, the reaction outcome can be switched between α-alkylation and α-olefination by tuning the reaction conditions, such as the base concentration. organic-chemistry.orgnsf.gov This provides selective access to either saturated α-alkylated nitriles or α,β-unsaturated acrylonitriles from the same starting materials. organic-chemistry.orgnsf.gov
| Catalyst | Reaction Type | Substrates | Products | Key Features |
| Well-defined molecular cobalt complex | α-Alkylation | Nitriles, primary alcohols | α-alkylated nitriles | Environmentally friendly, atom-economical, water as the only byproduct. organic-chemistry.orgnsf.gov |
| Well-defined base transition-metal Co complex | Switchable α-olefination and α-alkylation | Nitriles, primary alcohols | Vinyl nitriles or saturated nitriles | Selectivity controlled by reaction conditions. organic-chemistry.orgnsf.gov |
Brønsted Acid-Catalyzed Reactions for Propanenitrile Derivatives
Brønsted acid catalysis offers a metal-free alternative for the synthesis of nitriles. A notable example is the synthesis of nitriles from aldehydes via transoximation using O-protected oximes. organic-chemistry.org This method is catalyzed by a Brønsted acid, such as triflic acid (TfOH) or a solid acid catalyst like Amberlyst-15, and can be performed at room temperature. organic-chemistry.org The use of stable O-protected oximes avoids the handling of potentially explosive hydroxylamine (B1172632) derivatives, making this a safer approach. organic-chemistry.org
The reaction proceeds through the conversion of an aldehyde to an O-protected aldoxime via transoximation, which then undergoes dehydration to form the nitrile. organic-chemistry.org This methodology has been shown to be applicable to a wide range of aromatic and aliphatic aldehydes, providing the corresponding nitriles in good yields. organic-chemistry.org The scalability of this process has also been demonstrated, highlighting its potential for practical applications in organic synthesis. organic-chemistry.org
| Catalyst | Reaction | Substrates | Products | Key Features |
| Triflic acid (TfOH) or Amberlyst-15 | Transoximation/dehydration | Aldehydes, O-protected oximes | Nitriles | Metal-free, mild conditions, safer alternative to using hydroxylamine derivatives. organic-chemistry.org |
Manganese-Catalyzed Direct Coupling of Nitriles with Alcohols
Manganese, another earth-abundant metal, has been successfully employed as a catalyst for the α-alkylation of nitriles with alcohols. nih.govrsc.orgacs.orgresearchgate.net Similar to cobalt-catalyzed systems, these reactions often operate via a borrowing hydrogen mechanism, offering a sustainable and atom-economical route to α-alkylated nitriles with water as the sole byproduct. acs.orgresearchgate.net
The development of efficient ligands is crucial for the success of these manganese-catalyzed reactions. Readily available N,N-bidentate ligands have been shown to be effective in promoting the manganese-catalyzed coupling of alcohols and nitriles, leading to the desired products in moderate to good yields. nih.govrsc.org This catalytic system is compatible with a wide range of functional groups and can be applied to the synthesis of complex molecules. acs.org For example, the practicality of this method has been demonstrated in the synthesis of anipamil. nih.govrsc.org Furthermore, manganese pincer complexes have been used to catalyze the α-olefination of nitriles with secondary alcohols, liberating molecular hydrogen and water as the only byproducts. acs.org
| Catalyst System | Reaction Type | Substrates | Products | Key Features |
| Mn catalyst with N,N-bidentate ligand | α-Alkylation (Borrowing Hydrogen) | Nitriles, alcohols | α-alkylated nitriles | Use of earth-abundant metal, atom-economical. nih.govrsc.orgacs.org |
| Manganese(I) pincer complex | α-Olefination | Nitriles, secondary alcohols | α-vinyl nitriles | Liberation of H₂ and H₂O as byproducts. acs.org |
Electrochemical Methods in Nitrile Alkylation and Alkenylation
Electrosynthesis is gaining prominence as a green and sustainable tool in organic chemistry, often avoiding the need for chemical oxidants or reductants. An innovative electrochemical approach allows for the selective switching between α-alkenylation and α-alkylation of nitriles. rsc.orgrsc.orgresearchgate.net This method is achieved by coupling multiple electrochemical redox processes and can be performed in an undivided cell under catalyst- and additive-free conditions. rsc.orgrsc.org
The selectivity of the reaction, leading to either the α-alkenylated or α-alkylated product, can be controlled by modulating the applied electrolytes. rsc.org This strategy circumvents the harsh reaction conditions, such as the use of strong bases and high temperatures, that are often required in traditional methods. rsc.org The process involves the reaction of various nitriles with aldehydes or hetero(arenes) to efficiently produce the corresponding α-alkenylated or α-alkylated compounds. rsc.org
| Method | Reaction Type | Substrates | Products | Key Features |
| Multiple electrochemical redox methods | Switchable α-alkenylation and α-alkylation | Nitriles, aldehydes/(hetero)arenes | α-alkenylated or α-alkylated nitriles | Catalyst- and additive-free, selectivity controlled by electrolytes, sustainable. rsc.orgrsc.org |
Classical and Contemporary Non-Catalytic Synthetic Routes
Claisen Condensation and Related Acylations in Nitrile Synthesis
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orggeeksforgeeks.org A variation of this reaction can be adapted for nitrile synthesis, where nitriles are used as the donor component in a condensation reaction to produce β-ketonitriles. organic-chemistry.orgsu.edu.pk
The reaction is initiated by the deprotonation of an α-hydrogen on an ester or nitrile by a strong base, creating an enolate ion. geeksforgeeks.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.org The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion results in the formation of the β-keto ester. numberanalytics.com For the synthesis of β-ketonitriles, a nitrile-stabilized carbanion attacks an ester. The use of strong bases like sodium amide or sodium hydride often enhances the reaction yield. organic-chemistry.orgsu.edu.pk
A crucial aspect of the Claisen condensation is that it requires a stoichiometric amount of base. wikipedia.org This is because the final β-keto ester product is deprotonated by the base, and this thermodynamically favorable step drives the otherwise endergonic reaction to completion. wikipedia.orgpressbooks.pub Consequently, starting materials must possess at least two α-hydrogens for the reaction to be successful. libretexts.org
Crossed Claisen condensations, which involve two different esters, can be synthetically useful if one of the esters lacks enolizable α-hydrogens, such as aromatic esters. organic-chemistry.orgsu.edu.pk This strategy minimizes the formation of a mixture of products. su.edu.pk The intramolecular version of this reaction is known as the Dieckmann Condensation, which is particularly useful for forming five- or six-membered rings. geeksforgeeks.orgorganic-chemistry.orglibretexts.org
The table below summarizes different variations of the Claisen condensation and their typical products.
| Reaction Name | Reactants | Key Product Type |
| Classic Claisen Condensation | Two identical enolizable esters | β-Keto ester |
| Crossed Claisen Condensation | Two different esters (one often non-enolizable) | β-Keto ester |
| Dieckmann Condensation | A single molecule with two ester groups (diester) | Cyclic β-keto ester |
| Nitrile Condensation | An enolizable nitrile and an ester | β-Ketonitrile |
Reactions of α-Haloketones with Cyanide Ion
The synthesis of nitriles through the reaction of α-haloketones with a cyanide ion source is a classical method in organic chemistry. This nucleophilic substitution reaction provides a direct route to β-ketonitriles, which are valuable synthetic intermediates. The general transformation involves the displacement of a halide (typically chlorine or bromine) at the α-position of a ketone by a cyanide nucleophile.
The reaction proceeds via an SN2 mechanism, where the cyanide ion attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of a new carbon-carbon bond. The choice of solvent and reaction conditions is crucial for the success of this transformation, with polar aprotic solvents generally favoring the SN2 pathway.
A variety of cyanide sources can be employed, including simple alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN), as well as more complex reagents. The reactivity of the α-haloketone is influenced by the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides.
This methodology is particularly useful for accessing a range of β-ketonitriles with diverse substitution patterns, which can then be further elaborated into more complex molecular architectures. These resulting β-ketonitriles serve as precursors for various pharmaceuticals and fine chemicals.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. In the context of nitrile synthesis, continuous flow techniques have been successfully applied to various reaction types, including cyanation reactions.
One of the key applications of flow chemistry in nitrile synthesis is the safe handling of hazardous reagents like cyanide sources. By generating and consuming toxic intermediates in situ within a closed-loop reactor system, the risks associated with storage and handling are significantly minimized.
Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient mixing and rapid heat exchange. This enables reactions to be performed under more aggressive conditions (higher temperatures and pressures) than would be feasible in batch, often leading to dramatically reduced reaction times and improved yields. The precise control over residence time in a flow reactor also helps to minimize the formation of byproducts, leading to cleaner reaction profiles and simplified purification procedures.
Alkylation of o-Tolylacetonitrile with Dimethyl Carbonate
The α-alkylation of arylacetonitriles is a fundamental transformation for the synthesis of 2-arylpropanenitriles. A notable example is the methylation of o-tolylacetonitrile using dimethyl carbonate (DMC) to produce 2-(o-tolyl)propanenitrile (B1640910). Dimethyl carbonate is an environmentally benign reagent, often touted as a "green" alternative to traditional methylating agents like methyl halides and dimethyl sulfate, as its primary byproduct is methanol (B129727), which can be recycled.
This reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the o-tolylacetonitrile to generate a carbanion. This nucleophilic carbanion then attacks one of the methyl groups of dimethyl carbonate in a nucleophilic substitution reaction. The choice of base is critical to the success of the reaction, with strong bases being necessary to achieve efficient deprotonation.
The reaction conditions, such as temperature and solvent, play a significant role in optimizing the yield and selectivity of the desired mono-alkylated product over potential di-alkylated byproducts. This method represents a more sustainable approach to the synthesis of this compound and its analogues.
Dehydrogenation of Cyclohexene-Substituted Nitriles to α-Aryl Nitriles
The aromatization of cyclic precursors is a powerful strategy for the synthesis of aryl compounds. In the context of α-aryl nitrile synthesis, the dehydrogenation of cyclohexene-substituted nitriles offers a viable route to these valuable molecules. This process involves the removal of hydrogen from the cyclohexene (B86901) ring to form a stable aromatic system.
The reaction typically requires a dehydrogenating agent or catalyst and elevated temperatures. Common reagents used for this transformation include sulfur, selenium, or catalytic systems based on noble metals like palladium or platinum supported on carbon. The choice of catalyst and reaction conditions is crucial to ensure high conversion and selectivity towards the desired aromatic nitrile, while minimizing side reactions such as hydrogenation of the nitrile group.
This synthetic approach allows for the construction of the α-aryl nitrile framework from readily available cyclic starting materials. The substitution pattern on the final aromatic ring can be controlled by the substitution on the initial cyclohexene precursor, providing a versatile entry point to a variety of α-aryl nitriles.
Stereoselective Synthesis of Chiral Propanenitrile Analogues
The development of stereoselective methods for the synthesis of chiral α-arylpropanenitriles is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific stereoisomer. Asymmetric synthesis provides a direct pathway to enantiomerically enriched or pure compounds, avoiding the need for classical resolution of racemic mixtures.
One prominent approach involves the asymmetric alkylation of an arylacetonitrile precursor using a chiral phase-transfer catalyst. In this method, a prochiral enolate is generated from the arylacetonitrile, and its reaction with an alkylating agent is guided by a chiral catalyst to favor the formation of one enantiomer over the other.
Another strategy employs chiral auxiliaries. A chiral auxiliary is temporarily attached to the arylacetonitrile substrate, directing the stereochemical outcome of a subsequent alkylation step. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched α-arylpropanenitrile.
Enzymatic resolutions have also been employed to separate enantiomers from a racemic mixture of α-arylpropanenitriles. Certain enzymes, such as lipases or nitrilases, can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric excess.
The table below highlights some of the key strategies for the stereoselective synthesis of chiral propanenitrile analogues.
| Synthetic Strategy | Description |
| Asymmetric Phase-Transfer Catalysis | A chiral catalyst directs the alkylation of a prochiral enolate, leading to an excess of one enantiomer. |
| Chiral Auxiliary-Mediated Synthesis | A removable chiral group is attached to the substrate to control the stereochemistry of the alkylation step. |
| Enzymatic Resolution | An enzyme selectively transforms one enantiomer in a racemic mixture, allowing for the separation of the other. |
Enantioselective Approaches to this compound Derivatives
The creation of a specific enantiomer of a chiral compound is a critical task in drug discovery and development, as different enantiomers can exhibit markedly different biological activities. Several powerful strategies have emerged for the enantioselective synthesis of this compound and its analogues.
Biocatalytic Reduction using Ene-Reductases
One of the most elegant and environmentally benign methods for the synthesis of chiral 2-arylpropanenitriles is through the use of ene-reductases (ERs). cdnsciencepub.comnih.gov These enzymes, belonging to the family of Old Yellow Enzymes (OYEs), catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.net In this context, α-aryl-α,β-unsaturated nitriles serve as excellent substrates. The nitrile group acts as a crucial electron-withdrawing group, activating the double bond for reduction. cdnsciencepub.com The reaction proceeds with the net trans-addition of a hydride from a cofactor (typically NADPH) and a proton from a catalytic acid residue in the enzyme's active site. tudelft.nl
This biocatalytic approach has been successfully applied to the synthesis of a variety of (R)-2-arylpropanenitriles with high conversions and exceptional enantiomeric excess (ee). cdnsciencepub.comamazonaws.com Studies have shown that enzymes from baker's yeast (Saccharomyces cerevisiae) or isolated ene-reductases can be employed. cdnsciencepub.com The substrate scope is broad and includes derivatives with ortho-substituents on the aromatic ring. cdnsciencepub.com The catalytic activity of ene-reductases can be influenced by factors such as the size of the substrate, the strength of the activating group, and the flexibility of loops within the enzyme's catalytic cavity. nih.gov
Table 1: Ene-Reductase Catalyzed Synthesis of (R)-2-Arylpropanenitriles
| Substrate (α-Aryl-α,β-unsaturated nitrile) | Biocatalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 2-Phenylpropenenitrile | Baker's Yeast (BY) | >99% | cdnsciencepub.com |
| 2-(o-Chlorophenyl)propenenitrile | OYE1-3 | >99% | cdnsciencepub.com |
| 2-(o-Fluorophenyl)propenenitrile | OYE1-3 | >99% | cdnsciencepub.com |
Nickel-Catalyzed Asymmetric Hydrocyanation
Transition metal-catalyzed hydrocyanation of alkenes is a powerful atom-economical method for the synthesis of nitriles. The development of enantioselective variants of this reaction has provided a direct route to chiral nitriles. Nickel-based catalytic systems, in particular, have shown great promise in this area. uni-koeln.de The synthesis of (R)-2-(o-tolyl)propanenitrile has been specifically reported through the asymmetric hydrocyanation of the corresponding alkene precursor. amazonaws.com
These reactions often employ chiral phosphine or phosphite (B83602) ligands to induce asymmetry. The enantioselectivity of the hydrocyanation of substituted styrenes can be moderate to good, depending on the ligand and reaction conditions. nih.gov A significant advancement in this field is the development of HCN-free transfer hydrocyanation protocols, which utilize less hazardous cyanide sources, enhancing the operational simplicity of the method. ethz.ch Furthermore, dual electrocatalysis has emerged as a novel strategy to achieve enantioselective hydrocyanation of conjugated alkenes, broadening the scope of accessible chiral nitriles. nih.govnii.ac.jp
Table 2: Nickel-Catalyzed Enantioselective Hydrocyanation
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2-Vinylnaphthalene | Ni-catalyst with TADDOL-derived phosphine-phosphite ligand | 2-(Naphthalen-2-yl)propanenitrile | 89:11 er | uni-koeln.de |
| 2-Methoxy-6-vinylnaphthalene | Ni-catalyst | (R)-2-(6-Methoxynaphthalen-2-yl)propanenitrile | 90% | nih.gov |
Atropisomeric Considerations in Chiral Derivative Synthesis
Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a single bond. wikipedia.orgulisboa.pt This phenomenon is most commonly observed in ortho-substituted biaryl compounds, where steric hindrance between the substituents creates a high energy barrier to rotation, allowing for the isolation of stable rotational isomers (rotamers). ulisboa.pt To be considered atropisomers, the rotational barrier must be sufficiently high to allow for a half-life of interconversion of at least 1000 seconds at a given temperature, which corresponds to an energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K. wikipedia.org
In the context of this compound derivatives, atropisomerism can arise when the molecule contains a second aryl group or a bulky substituent that creates a sterically hindered biaryl-like scaffold. The ortho-methyl group of the tolyl moiety plays a crucial role in creating the necessary steric hindrance for atropisomerism. The rotational barrier in such systems is influenced by the size and nature of the substituents in the ortho positions of both aromatic rings. researchgate.net
The synthesis of atropisomeric compounds in an enantioselective manner is a significant challenge in organic chemistry. Strategies often involve the use of chiral catalysts or auxiliaries to control the orientation of the aryl groups during the bond-forming reaction that creates the stereogenic axis. For instance, nickel-catalyzed [2+2+2] cycloadditions have been employed for the atroposelective synthesis of tri-ortho-substituted biaryls, demonstrating the ability to discriminate between even small steric differences, such as a hydrogen versus a fluorine atom. nih.gov
Another powerful approach is the central-to-axial chirality transfer, where a pre-existing stereocenter in the molecule directs the formation of the chiral axis during a subsequent reaction, often an oxidation or aromatization step. wikipedia.org The stability of the resulting atropisomers is a critical consideration, and it is often classified based on the half-life of racemization. researchgate.net
Table 3: Classification of Atropisomeric Stability
| Class | Half-life of Racemization at 37 °C | Rotational Energy Barrier (ΔG‡) | Reference |
|---|---|---|---|
| Class 1 | < 60 s | < 20 kcal/mol | researchgate.net |
| Class 2 | 60 s to 4.5 years | 20-30 kcal/mol | researchgate.net |
The potential for atropisomerism adds a layer of complexity and opportunity to the synthesis of derivatives of this compound. By carefully designing substrates and choosing appropriate synthetic methodologies, chemists can create novel, structurally complex molecules with multiple stereogenic elements, including both point chirality and axial chirality.
Mechanistic Elucidations of Reactions Involving 2 O Tolyl Propanenitrile Precursors and Derivatives
Detailed Reaction Mechanism Investigations
The formation of the aryl-nitrile bond and subsequent functionalization, such as methylation to form 2-(o-tolyl)propanenitrile (B1640910), typically involves complex catalytic cycles with various intermediates.
Palladium-Catalyzed Cyanation:
Palladium catalysts are widely used for the cyanation of aryl halides to produce aryl nitriles, which are precursors to compounds like this compound. rsc.orgscispace.com The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. fiveable.mersc.org
The catalytic cycle typically begins with the oxidative addition of an aryl halide (e.g., o-bromotoluene) to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by ligand exchange , where a cyanide anion replaces the halide on the palladium center. The final step is reductive elimination , which forms the aryl nitrile product and regenerates the active Pd(0) catalyst. fiveable.me
Key steps in the palladium-catalyzed cyanation of an aryl halide:
Oxidative Addition: Ar-X + Pd(0)L_n → Ar-Pd(II)(X)L_m + (n-m)L
Ligand Exchange (Cyanation): Ar-Pd(II)(X)L_m + CN⁻ → Ar-Pd(II)(CN)L_m + X⁻
Reductive Elimination: Ar-Pd(II)(CN)L_m → Ar-CN + Pd(0)L_m
The efficiency of this cycle can be influenced by the choice of ligands, solvents, and the cyanide source. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate both the oxidative addition and reductive elimination steps. nih.govenscm.fr Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for safety and practicality. scispace.comnih.gov
Cobalt-Catalyzed Reactions:
Cobalt complexes are also effective catalysts for C-H cyanation and cross-coupling reactions. nih.govacs.org Carboxylate-assisted cobalt(III)-catalyzed C-H cyanation provides an efficient route to aromatic nitriles. nih.gov For the synthesis of diarylmethanes, a cobalt co-catalyst like cobalt phthalocyanine (B1677752) (Co(Pc)) can be used with a nickel catalyst to couple benzyl (B1604629) mesylates with aryl halides. nih.gov The proposed mechanism involves the cobalt complex selectively generating a benzyl radical via an S_N2-type reaction, which then participates in the nickel-catalyzed cross-coupling cycle. nih.gov
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction):
The Rosenmund-von Braun reaction is a classical method for synthesizing aryl nitriles from aryl halides using copper(I) cyanide. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. Subsequent reductive elimination yields the aryl nitrile. organic-chemistry.org Modern variations of this reaction utilize catalytic amounts of copper along with various cyanide sources, often under milder conditions. rsc.orgrsc.org
The direct observation and characterization of intermediates in these catalytic cycles are challenging but essential for mechanistic validation. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed for this purpose.
In palladium-catalyzed cross-coupling reactions, palladacycle precatalysts have been isolated and characterized, which are known to be efficient precursors to the active catalytic species. nih.gov Organometallic intermediates, where the metal is bonded to a carbon atom of the organic substrate, are central to these reactions. fiveable.me For example, in nickel-catalyzed reactions of 2-cyanothiophene, a Ni-metallacycle complex formed via C-S bond cleavage was identified as an intermediate, which then converted to the C-CN cleavage product upon heating. nih.gov
The interaction of nitriles with metal centers has also been studied. Nitrile-functionalized N-heterocyclic carbene (NHC) complexes of silver(I) and rhodium(I) have been synthesized and characterized, providing insight into how the nitrile group can coordinate to a metal during a reaction. acs.org In some cases, the nitrile can act as a ligand itself, as seen in the formation of a dimeric rhodium(I) complex with a bridging carbene ligand where the nitrile group coordinates to a different metal center. acs.org
The choice of reagents and reaction conditions plays a pivotal role in determining the reaction pathway and the final product distribution.
Ligands: The steric and electronic properties of ligands coordinated to the metal center are critical. nih.govenscm.fr Bulky, electron-donating ligands can enhance catalytic activity by promoting the formation of the active monoligated palladium(0) species and facilitating the reductive elimination step. nih.govnih.gov The bite angle of bidentate phosphine ligands, such as Xantphos, can also influence the stability and reactivity of the catalytic complexes. fiveable.mersc.org
Cyanide Source: The nature of the cyanide source can significantly impact the reaction. While simple salts like KCN and NaCN can be used, their high toxicity and tendency to poison the catalyst are major drawbacks. nih.gov Less toxic alternatives like Zn(CN)₂ and K₄[Fe(CN)₆] are often preferred. scispace.comnih.gov The use of formamide (B127407) as a cyanide source in copper-catalyzed reactions has also been reported. rsc.org
Solvent and Temperature: Reaction solvents and temperature can affect reaction rates and selectivities. Polar, high-boiling solvents are often used in copper-catalyzed cyanation reactions. organic-chemistry.org Microwave heating has been employed to accelerate reactions and improve yields in some cases. nih.gov
Additives: Additives can be used to promote the reaction or prevent catalyst deactivation. For example, in some palladium-catalyzed cyanations, a phase-transfer catalyst is used when employing aqueous systems with K₄[Fe(CN)₆]. nih.gov
Kinetics and Thermodynamics of Formation and Transformation
Kinetic and thermodynamic studies provide quantitative insights into reaction rates and the feasibility of different reaction pathways.
The synthesis of this compound can be envisioned through the methylation of o-tolylacetonitrile. Kinetic studies on the alkylation of nitriles are crucial for understanding the factors that control this transformation.
In a study on the manganese-catalyzed alkylation of nitriles with alcohols, it was found that the reaction proceeds via a hydrogen autotransfer mechanism. scispace.com Kinetic experiments, including kinetic isotope effect (KIE) studies, can help to identify the rate-determining step. For instance, in a cobalt-catalyzed tandem conversion of nitriles to N-methylated amides using methanol (B129727), a KIE study suggested that the activation of the C-H bond of methanol is a kinetically important step. researchgate.net A Hammett plot analysis in the same study confirmed that the reaction is faster with electron-deficient nitriles. researchgate.net
Kinetic studies on the Friedel-Crafts benzylation of aromatics have also been conducted, which can provide insights into the electrophilic substitution reactions that may be involved in the synthesis of precursors to this compound. osti.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the energy profiles of catalytic cycles. These studies help to determine the relative energies of intermediates and transition states, providing a deeper understanding of the reaction mechanism.
For example, DFT calculations for the hydration of nitriles catalyzed by an osmium polyhydride complex revealed the energy profile of the catalytic cycle. csic.es Similarly, the energy profile for the hydrogenation of benzonitrile (B105546) catalyzed by a manganese complex was calculated, showing the free energies of the intermediates and the barriers for each step. nih.gov
In a study of reversible C-C bond formation in hafnium complexes, DFT calculations were used to understand the thermodynamics of nitrile insertion and extrusion. rsc.orgnih.gov The calculations showed that the insertion of a nitrile into a Hf-C(aryl) bond is reversible, while insertion into a Hf-C(methyl) bond is highly exergonic and irreversible. rsc.org These findings highlight the subtle electronic and steric factors that govern the thermodynamics of these reactions.
The table below summarizes some of the key catalysts and reaction types involved in the synthesis of precursors and derivatives of this compound.
Table 1: Overview of Catalytic Systems for Nitrile Synthesis and Functionalization
| Catalyst System | Reaction Type | Precursors | Products | Mechanistic Features |
|---|---|---|---|---|
| Palladium/Phosphine Ligand | Cyanation | Aryl Halides, Cyanide Source | Aryl Nitriles | Pd(0)/Pd(II) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. fiveable.mersc.org |
| Cobalt Phthalocyanine/Nickel | Cross-Coupling | Benzyl Mesylates, Aryl Halides | Diarylmethanes | Cobalt co-catalyst generates a benzyl radical via an S_N2 mechanism. nih.gov |
| Copper(I) Cyanide | Cyanation (Rosenmund-von Braun) | Aryl Halides | Aryl Nitriles | Involves a Cu(III) intermediate formed by oxidative addition. organic-chemistry.org |
| Manganese/PNP Pincer Ligand | Alkylation | Nitriles, Alcohols | α-Alkylated Nitriles | Hydrogen autotransfer mechanism. scispace.com |
Compound Names
The following table lists the chemical compounds mentioned in this article.
Chemical Transformations and Functionalization of 2 O Tolyl Propanenitrile
Reactions at the α-Carbon and Nitrile Group
The presence of the electron-withdrawing nitrile group acidifies the α-proton, facilitating its removal by a base and the subsequent reaction of the resulting carbanion with electrophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.
The formation of new carbon-carbon bonds at the α-carbon of arylacetonitriles, including 2-(o-tolyl)propanenitrile (B1640910), is a fundamental transformation in organic synthesis. nih.govcognitoedu.orgalevelchemistry.co.uk This can be achieved through various methods, including alkylation and arylation reactions.
Alkylation:
Alkylation of this compound involves the reaction of its corresponding carbanion with an alkylating agent. This process has been achieved using various catalytic systems. For instance, a blue-light-induced iron-catalyzed method has been shown to effect the α-alkylation of arylacetonitriles with alcohols. rsc.org In one example, the reaction of this compound with benzyl (B1604629) alcohol derivatives under these conditions yields the corresponding α-benzylated product, 3-phenyl-2-(o-tolyl)propanenitrile. rsc.org Similarly, a molecular cobalt catalyst has been utilized for the α-alkylation of nitriles with primary alcohols, demonstrating the versatility of transition metal catalysis in this transformation. nsf.gov A nickel-catalyzed "hydrogen-borrowing" strategy also enables the chemoselective alkylation of nitriles with alcohols. rsc.org
Table 1: Examples of Alkylation Products of this compound
| Product Name | Reactant | Catalyst System | Yield | Reference |
| 3-Phenyl-2-(o-tolyl)propanenitrile | Benzyl alcohol | Iron-catalyzed (blue-light induced) | 75% | rsc.org |
| 2-(4-Methoxyphenyl)-3-(o-tolyl)propanenitrile | 4-Methoxybenzyl alcohol | Molecular cobalt catalyst | 57% | nsf.gov |
Arylation:
The introduction of an aryl group at the α-position of this compound can be accomplished through cross-coupling reactions. Nickel-catalyzed reductive arylation of redox-active esters represents one such method. chemrxiv.org Palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides is another effective strategy for accessing α-aryl nitriles. chu-lab.org Furthermore, a decarboxylative benzylation and arylation of nitriles has been reported, which allows for the formation of products like 2-methyl-2-phenyl-3-(o-tolyl)propanenitrile. rsc.org
Table 2: Examples of Arylation Products of this compound Derivatives
| Product Name | Method | Catalyst System | Reference |
| 5-phenyl-2-(o-tolyl)pentanenitrile | Nickel-Catalyzed Reductive Arylation | Nickel | chemrxiv.org |
| 2-methyl-2-phenyl-3-(o-tolyl)propanenitrile | Decarboxylative Benzylation and Arylation | Palladium | rsc.org |
Beyond carbon-carbon bond formation, the α-carbon of this compound can also be functionalized with heteroatoms, such as sulfur and nitrogen.
Cyanothiolation:
The introduction of a sulfur-containing group at the α-position can be achieved through cyanothiolation. A copper-catalyzed cyanothiolation reaction has been developed to incorporate a sulfur-substituted quaternary carbon center. rsc.org This method allows for the synthesis of α-aryl-α-thiocyano nitriles.
Amination:
The direct introduction of an amino group at the α-position of nitriles is a valuable transformation. Nickel-catalyzed amination of α-aryl methyl ethers has been reported as a method for synthesizing α-aryl amines. scholaris.ca Another approach involves the titanium-catalyzed direct amination of cyanohydrins with amines, which can be performed enantioselectively. rsc.org This method has been used to prepare compounds like 2-((4-methoxyphenyl)amino)-2-(p-tolyl)propanenitrile. rsc.org
Transformations Leading to Heterocyclic Systems
The versatile reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds. The nitrile and α-carbon functionalities can participate in cyclization reactions to form rings containing nitrogen, oxygen, and sulfur atoms.
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant biological activities. mdpi.comorganic-chemistry.org Their synthesis often involves the construction of the pyrimidine (B1678525) ring from a 3-aminopyrazole (B16455) precursor and a 1,3-bielectrophilic compound, such as a β-ketonitrile. mdpi.com An iodine-catalyzed cyclization reaction of 1H-pyrazol-5-amines with β-ketonitriles provides an efficient route to structurally diverse pyrazolo[1,5-a]pyrimidines. sioc-journal.cnsioc-journal.cn In a specific instance, the reaction of 3-oxo-3-(o-tolyl)propanenitrile with a substituted 1H-pyrazol-5-amine under these conditions yielded the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivative, although in a modest yield of 42%, which was attributed to the steric hindrance of the o-tolyl group. sioc-journal.cn
Table 3: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
| Reactant 1 | Reactant 2 | Product | Catalyst | Yield | Reference |
| 1H-Pyrazol-5-amine | 3-Oxo-3-(o-tolyl)propanenitrile | 2,5-Diaryl-substituted pyrazolo[1,5-a]pyrimidine | I₂ | 42% | sioc-journal.cn |
α-Aminonitriles, which can be derived from this compound, are key intermediates for the synthesis of various five-membered heterocyclic systems.
Imidazole and Oxazole (B20620) Derivatives: The synthesis of imidazolo-, oxazolo-, and thiazolopyrimidine modulators of TRPV1 has been reported. google.com The formation of oxazole derivatives can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclization of N-acyl-α-amino ketones. mdpi.com Another approach is the Van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC). ijpsonline.com Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from cyanohydrins and aromatic aldehydes. ijpsonline.comorganic-chemistry.org
Isothiazole Derivatives: Isothiazoles are another class of heterocycles accessible from nitrile precursors. researchgate.netorganic-chemistry.org The synthesis of substituted isothiazoles has been explored for their potential as intermediates in the preparation of biologically active compounds. google.com
Pyrrole (B145914) Derivatives: Pyrroles are fundamental five-membered aromatic heterocycles with a wide range of applications. semanticscholar.org The synthesis of pyrrole derivatives can be achieved through various strategies, including the reaction of 2-(2-oxo-2-arylethyl)malononitrile derivatives with sulfur-containing nucleophiles. nih.gov For example, reaction with 2-mercaptoacetic acid can lead to the formation of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids. nih.gov Another powerful method for constructing pyrroles is the [3+2] cycloaddition of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes. mdpi.com
Thiazolopyrimidine Derivatives: Thiazolopyrimidines are fused heterocyclic systems with demonstrated biological activity. d-nb.infonih.govjapsonline.com Their synthesis can be accomplished by reacting substituted pyrimidine-2(1H)-thiones with various electrophiles. For instance, reaction with chloroacetic acid followed by cyclization can yield thiazolo[3,2-a]pyrimidine derivatives. d-nb.info
Derivatization for Specialized Applications (e.g., Chiral Catalysts)
The strategic derivatization of this compound opens avenues for its application in asymmetric catalysis, a field pivotal for the enantioselective synthesis of pharmaceuticals and fine chemicals. The core of this application lies in the transformation of this compound into chiral ligands, which can then be complexed with metal centers to form catalysts capable of inducing stereoselectivity in chemical reactions. Two primary conceptual pathways for this derivatization involve the functionalization of the nitrile group and the modification of the tolyl moiety.
A prevalent strategy in the synthesis of chiral ligands is the incorporation of oxazoline (B21484) rings, which are known to be effective coordinating groups in a multitude of asymmetric transformations. This can be envisioned to start with the hydrolysis of the nitrile function of this compound to yield the corresponding 2-(o-tolyl)propanoic acid. This chiral carboxylic acid can then be coupled with a chiral amino alcohol, followed by cyclization to afford a chiral bis(oxazoline) or phosphine-oxazoline ligand. These ligands are instrumental in forming well-defined chiral environments around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.
For instance, the resulting 2-(o-tolyl)propanoic acid could be reacted with a chiral amino alcohol, such as (1S,2S)-(+)-2-amino-1-phenylpropane-1,3-diol, to form an intermediate amide, which upon subsequent cyclization, would yield a chiral oxazoline. The general scheme for such a transformation is outlined below:
Table 1: Proposed Synthesis of a Chiral Oxazoline Ligand from this compound
| Step | Reactant(s) | Reagents | Product |
| 1 | This compound | H₂O, H⁺ or OH⁻ (hydrolysis) | 2-(o-Tolyl)propanoic acid |
| 2 | 2-(o-Tolyl)propanoic acid, Chiral Amino Alcohol | Coupling agent (e.g., DCC), then cyclization agent (e.g., SOCl₂) | Chiral Oxazoline Ligand |
An alternative approach focuses on the functionalization of the tolyl group. The ortho-methyl group of the tolyl moiety provides a handle for further chemical modification, such as the introduction of a phosphine (B1218219) group. Chiral phosphine ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. The synthesis could involve a multi-step sequence starting with the modification of the tolyl ring, followed by the introduction of a chiral phosphine moiety.
Research into the synthesis of chiral phosphines often utilizes ortho-lithiated intermediates derived from aryl compounds. In the case of this compound, a directed ortho-metalation could potentially be employed, followed by reaction with a phosphorus electrophile to install the phosphine group. The chirality could be introduced either through the use of a chiral phosphine precursor or by resolution of the final phosphine-containing product.
Table 2: Conceptual Pathway for the Synthesis of a Chiral Phosphine Ligand
| Step | Reactant | Reagents | Intermediate/Product |
| 1 | This compound | 1. Strong base (e.g., n-BuLi/TMEDA) 2. PCl₂R (chiral phosphine precursor) | Chiral Phosphine-Nitrile Derivative |
| 2 | Chiral Phosphine-Nitrile Derivative | Further functionalization or metal complexation | Chiral Catalyst |
The resulting ligands, whether oxazoline- or phosphine-based, can be utilized in a variety of metal-catalyzed asymmetric reactions. The choice of the metal (e.g., palladium, rhodium, iridium, copper) and the specific ligand structure are crucial in optimizing the enantioselectivity and yield of the desired chiral product. The development of such specialized derivatives of this compound underscores its potential as a versatile building block in the synthesis of high-value chiral catalysts.
2 O Tolyl Propanenitrile As a Strategic Building Block in Complex Organic Synthesis
Precursor in Pharmaceutical and Agrochemical Synthesis
The structural motifs present in 2-(o-Tolyl)propanenitrile (B1640910) are foundational to various biologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the tolyl group provides a scaffold for further functionalization.
Intermediates for Angiotensin Receptor Blockers (Sartans)
While the biphenyl (B1667301) tetrazole core of many sartan drugs, such as losartan (B1675146) and valsartan, is typically constructed from precursors like 2-cyanobiphenyl (also known as o-tolylbenzonitrile), detailed synthetic routes directly employing this compound for this class of drugs are not extensively documented in publicly available chemical literature. The synthesis of these antihypertensive agents predominantly relies on the coupling of an appropriate substituted phenyl ring with a tetrazole-containing benzyl (B1604629) moiety. nih.govnih.govresearchgate.netbuchler-gmbh.comambeed.com
Synthesis of Nitrogen-Containing Heterocycles with Biological Relevance
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals due to their diverse biological activities. derpharmachemica.comarkat-usa.org this compound and its derivatives are effective starting materials for constructing these ring systems.
One notable application involves the synthesis of oxadiazoles. A nitrile derivative such as 3-(o-tolyl)propanenitrile (B7812917) can react with hydroxylamine (B1172632) to generate an amidoxime (B1450833) intermediate, which subsequently undergoes cyclization with a carboxylic acid derivative to form the 1,2,4-oxadiazole (B8745197) ring. thieme-connect.de
Furthermore, derivatives of this compound are instrumental in synthesizing substituted pyrroles. For instance, 3-oxo-3-(o-tolyl)propanenitrile can be reacted with propargylamine (B41283) to form an N-propargyl-enamine intermediate. This intermediate, upon treatment with a base, undergoes cyclization to yield a multi-substituted pyrrole (B145914), a core structure in many functional materials and natural products. rug.nl
Table 1: Heterocycle Synthesis from o-Tolyl Nitrile Derivatives
| Starting Material | Reagents | Product Heterocycle | Ref. |
|---|---|---|---|
| 3-(o-Tolyl)propanenitrile derivative | 1. Hydroxylamine2. Carboxylic acid derivative | 1,2,4-Oxadiazole | thieme-connect.de |
Role in the Construction of Carbon Scaffolds
The reactivity of the carbon atom adjacent to the nitrile group (the α-carbon) makes this compound a key component in the assembly of complex carbon skeletons.
Formation of Quaternary and Tertiary Carbon Centers
The α-carbon in this compound is a tertiary carbon. The hydrogen atom at this position is acidic and can be removed by a base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This process replaces the hydrogen atom with an alkyl group, thereby transforming the tertiary carbon center into a sterically hindered all-carbon quaternary center.
This principle is well-demonstrated in the α-alkylation of closely related arylacetonitriles. For example, the alkylation of (o-tolyl)acetonitrile with various benzyl alcohols under catalytic conditions (using iron, copper, or cobalt catalysts) yields products with newly formed tertiary carbon centers. wikipedia.orgacs.orgnih.gov This methodology is crucial for synthesizing molecules with densely packed and complex stereochemistry.
Table 2: Catalytic α-Alkylation of Tolyl-Acetonitriles
| Nitrile Substrate | Electrophile (Alcohol) | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| (o-Tolyl)acetonitrile | Benzyl Alcohol | Iron-based / Blue Light | 3-Phenyl-2-(o-tolyl)propanenitrile | wikipedia.org |
| (m-Tolyl)acetonitrile | Benzyl Alcohol | Copper-based | 3-Phenyl-2-(m-tolyl)propanenitrile | acs.org |
| Phenylacetonitrile | o-Tolylmethanol | Cobalt-based | 2-Phenyl-3-(o-tolyl)propanenitrile | nih.gov |
Application in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. thieme-connect.de While nitriles are common reactants in MCRs like the Gewald reaction for thiophene (B33073) synthesis or the Thorpe-Ziegler reaction for cyclic ketones, specific examples detailing the use of this compound in such transformations are not prominently featured in the reviewed literature. nih.gov However, a copper-catalyzed multicomponent radical cascade reaction has been reported to synthesize functionalized tetrahydropyridines, with one example being N-fluoro-4-methyl-N-(2-(o-tolyl)buta-2,3-dien-1-yl)sulfonamide, demonstrating the integration of the o-tolyl moiety in complex MCRs.
Advanced Spectroscopic and Analytical Methodologies in the Study of 2 O Tolyl Propanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero magnetic spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local chemical environment, providing a detailed map of the molecule's structure.
Proton NMR (¹H NMR) Applications in Reaction Monitoring
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly powerful for monitoring the progress of chemical reactions in real-time. By acquiring spectra at regular intervals, chemists can track the consumption of reactants and the formation of products, allowing for the determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions.
In a typical synthesis of 2-(o-Tolyl)propanenitrile (B1640910), for instance, via the nucleophilic substitution of 2-(o-tolyl)ethyl bromide with a cyanide salt, ¹H NMR can be used to monitor the reaction. The disappearance of the characteristic signals of the starting material and the concurrent appearance of the product's unique signals provide a clear indication of the reaction's progress. For example, the methylene (B1212753) protons adjacent to the bromine in the reactant would have a different chemical shift compared to the methine proton adjacent to the newly introduced nitrile group in the product. By integrating the signal areas, the relative concentrations of reactants and products can be quantified over time.
Table 1: Hypothetical ¹H NMR Data for Monitoring the Synthesis of this compound
| Proton Assignment | Reactant (2-(o-tolyl)ethyl bromide) Chemical Shift (ppm) | Product (this compound) Chemical Shift (ppm) | Signal Multiplicity |
|---|---|---|---|
| Ar-H | ~7.20 | ~7.25 | Multiplet |
| Ar-CH₃ | ~2.30 | ~2.40 | Singlet |
| CH -CN | - | ~3.90 | Quartet |
| CH₃ -CH | - | ~1.60 | Doublet |
| CH₂ -Br | ~3.55 | - | Triplet |
Note: This table presents predicted chemical shifts for illustrative purposes.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Although the ¹³C isotope has a low natural abundance (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. cymitquimica.com The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of attached atoms, with a wide chemical shift range of about 0-220 ppm. libretexts.orgoregonstate.edu
For this compound, a ¹³C NMR spectrum would be expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The nitrile carbon would appear in a characteristic region around 115-120 ppm, while the aromatic carbons would resonate between 125-140 ppm. libretexts.org The aliphatic carbons (the two methyl groups and the methine carbon) would appear at the upfield end of the spectrum. This detailed carbon "fingerprint" is crucial for unambiguous structural confirmation.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C N | ~120 |
| Ar-C (quaternary, attached to CH) | ~138 |
| Ar-C (quaternary, attached to CH₃) | ~136 |
| Ar-C H | ~126-131 |
| C H-CN | ~30 |
| Ar-C H₃ | ~19 |
Note: This table presents predicted chemical shifts based on typical values for similar structural motifs.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) in Stereochemical Assignments
While 1D NMR provides information on chemical shifts and basic connectivity through spin-spin coupling, two-dimensional (2D) NMR techniques offer a more profound insight into molecular structure by correlating different nuclei.
COSY (Correlation Spectroscopy) : This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the protons of the adjacent methyl (CH₃) group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment is uniquely powerful as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would be expected to show a cross-peak between the protons of the ortho-methyl group on the aromatic ring and the nearest aromatic proton, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental formula. For this compound (C₁₀H₁₁N), the calculated monoisotopic mass is 145.08915 Da. An HRMS measurement yielding a mass extremely close to this value provides strong evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Table 3: Exact Mass Data for this compound
| Formula | Species | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₁N | [M]⁺ | 145.08915 |
| C₁₀H₁₁N | [M+H]⁺ | 146.09697 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules. In ESI-MS, a sample solution is sprayed through a high-voltage capillary, creating charged droplets from which solvent evaporates to yield gas-phase ions. chemicalbook.com For this compound, ESI-MS would typically produce protonated molecules [M+H]⁺ or adduct ions such as [M+Na]⁺.
The gentle nature of ESI often results in minimal fragmentation, making the molecular ion peak prominent and easy to identify. Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the molecular ion is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. A likely fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of a hydrogen cyanide molecule (HCN), leading to a significant fragment ion.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable in the analysis of this compound, providing robust solutions for both the quantification of the pure compound and its isolation from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the identification of volatile derivatives. For purification on a preparative scale, column chromatography remains a fundamental and widely used technique. uvic.cawikipedia.orgyoutube.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification and purity assessment of this compound. Due to the compound's aromatic ring and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable mode for analysis. mdpi.comphenomenex.com In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.
The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Components are eluted in order of decreasing polarity, meaning more polar impurities would elute before the less polar this compound. chromatographyonline.comnih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and sharp peak shapes.
Quantitative analysis is achieved by integrating the area under the chromatographic peak, which is directly proportional to the concentration of the analyte. chromatographyonline.com A calibration curve is constructed by analyzing a series of standards of known concentration to ensure accuracy. Detection is commonly performed using an Ultraviolet (UV) detector, as the tolyl group in the molecule exhibits strong absorbance in the UV region, typically around 254 nm. biotage.comyoutube.com
Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Specification | Purpose |
| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Separates compounds based on hydrophobicity; suitable for moderately polar aromatic compounds. |
| Stationary Phase/Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm | Provides a non-polar surface for hydrophobic interactions, leading to good retention and resolution. nih.gov |
| Mobile Phase | A: Water (with 0.1% Formic Acid)B: Acetonitrile (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanol (B1196071) groups and ensure sharp, symmetrical peaks. chromatographyonline.comsielc.com |
| Elution Profile | Gradient: 50% B to 95% B over 15 minutes | A gradient elution ensures that compounds with a range of polarities are eluted efficiently. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, providing a balance between speed and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Detects compounds that absorb UV light. The aromatic ring in the analyte allows for sensitive detection. chromatographyonline.com |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds, offering high sensitivity. youtube.com |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of this compound, which is sufficiently volatile and thermally stable for this method. It is also invaluable for identifying volatile impurities or derivatives in a sample. nih.gov
In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium. The column's inner surface is coated with a stationary phase, typically a non-polar or mid-polar polysiloxane, which separates compounds based on their boiling points and affinities for the phase. column-chromatography.com A programmed temperature gradient is used to facilitate the elution of compounds with varying volatilities.
As components exit the GC column, they enter the mass spectrometer, which acts as a detector. The most common ionization method is Electron Impact (EI), where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. libretexts.orgchemguide.co.uk The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This allows for unambiguous identification of the compound. libretexts.org
While this compound can often be analyzed directly, derivatization may be employed for related compounds that are less volatile, such as potential metabolites containing polar functional groups (e.g., hydroxyl groups). youtube.comjfda-online.com Silylation is a common derivatization technique that replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. youtube.com
Table 2: Typical GC-MS Operating Parameters for this compound Analysis
| Parameter | Specification | Rationale |
| GC Column | HP-5MS (5% Phenyl Polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity phase suitable for a wide range of organic compounds, including aromatic nitriles. nih.gov |
| Carrier Gas | Helium | Inert gas that carries the sample through the column without reacting. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with different boiling points. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. nih.gov |
| Mass Analyzer | Quadrupole | Commonly used mass filter that separates ions based on their mass-to-charge ratio. |
| Scan Range | 40-400 m/z | Covers the expected molecular ion and fragment masses of the analyte and related impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
Table 3: Predicted Electron Impact (EI) Mass Spectral Fragmentation of this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |
| 145 | [M]⁺˙ (Molecular Ion) | [C₁₀H₁₁N]⁺˙ | The intact ionized molecule. |
| 130 | [M - CH₃]⁺ | [C₉H₈N]⁺ | Loss of a methyl group from the propanenitrile side chain. This is a common fragmentation pathway. whitman.edu |
| 104 | [M - CH₃CN]⁺ | [C₈H₈]⁺ | Loss of acetonitrile via cleavage of the C-C bond alpha to the aromatic ring. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of compounds with a benzyl (B1604629) or tolyl moiety. |
| 41 | [CH₃CN]⁺˙ | [C₂H₃N]⁺˙ | Acetonitrile radical cation. |
Column Chromatography for Reaction Mixture Purification
Column chromatography is a fundamental preparative technique used to purify this compound from reaction mixtures on a larger scale than analytical methods. uvic.calibretexts.org The principle is based on the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase percolates through it. wikipedia.orgteledynelabs.com
For a compound of intermediate polarity like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is highly effective. youtube.comcolumn-chromatography.com Silica gel is a polar adsorbent, and therefore, non-polar compounds travel through the column more quickly, while more polar compounds are retained more strongly and elute later. uvic.ca The elution order is determined by the relative polarity of the compounds in the mixture. youtube.comquora.com
The choice of mobile phase, or eluent, is critical for achieving good separation. uvic.ca Typically, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is used. miamioh.edu By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column one by one. The progress of the separation is monitored by collecting fractions and analyzing them using a simpler technique like Thin-Layer Chromatography (TLC). youtube.com
Table 4: Representative Protocol for Column Chromatography Purification
| Parameter | Specification/Procedure | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area polar adsorbent suitable for separating compounds of varying polarities. teledynelabs.com |
| Column Packing | Wet slurry packing method | Ensures a homogenous, bubble-free column packing, which is crucial for good separation. uvic.cawikipedia.org |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% Ethyl Acetate) | Starting with a low polarity eluent allows non-polar impurities to elute first. Gradually increasing the polarity then elutes the product and finally any more polar byproducts. miamioh.edu |
| Sample Loading | Concentrated sample adsorbed onto a small amount of silica gel (dry loading) | Prevents disturbance of the main column bed and ensures a narrow starting band for better resolution. |
| Elution Order (Hypothetical) | 1. Non-polar starting materials/byproducts2. This compound 3. More polar byproducts (e.g., corresponding amide or carboxylic acid) | Compounds elute in order of increasing polarity. The nitrile is moderately polar and will elute after non-polar species but before highly polar ones. uvic.ca |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization | TLC is a quick method to check the purity of collected fractions and decide which ones to combine for product isolation. youtube.com |
Computational Chemistry Approaches to Understanding 2 O Tolyl Propanenitrile
Quantum Mechanical Studies of Reactivity and Stability
Quantum mechanics (QM) forms the bedrock of modern computational chemistry, providing a framework for understanding the behavior of electrons in molecules. QM calculations can be used to predict a wide range of properties, including molecular geometries, reaction energies, and activation barriers, with a high degree of accuracy.
Understanding the chemical transformations that 2-(o-tolyl)propanenitrile (B1640910) may undergo is a primary goal of computational analysis. By modeling potential reaction pathways, chemists can predict the feasibility of a reaction, identify potential byproducts, and optimize reaction conditions. This involves mapping out the potential energy surface (PES) for a given reaction. Key points on the PES include local minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states.
For this compound, a hypothetical reaction of interest could be its hydrolysis to form 2-(o-tolyl)propanoic acid. A computational study would model the step-by-step mechanism of this reaction, calculating the energy of each species along the pathway.
Table 1: Hypothetical Relative Energies for the Hydrolysis of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| R | This compound + H₂O | 0.0 |
| TS1 | Transition state for nucleophilic attack | +25.3 |
| INT1 | Tetrahedral intermediate | -5.7 |
| TS2 | Transition state for proton transfer | +15.1 |
| INT2 | Amide intermediate | -12.4 |
| TS3 | Transition state for second hydrolysis step | +28.9 |
| P | 2-(o-Tolyl)propanoic acid + NH₃ | -20.5 |
Note: These values are illustrative and would be determined using quantum mechanical calculations.
The transition state (TS) is a critical point on the reaction pathway that determines the rate of a chemical reaction. Identifying the geometry and energy of the transition state allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
Computational methods, such as density functional theory (DFT), are commonly employed to locate transition states. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For the first step in the hypothetical hydrolysis of this compound, the activation energy would be the difference in energy between TS1 and the reactants R .
Table 2: Calculated Activation Energies for Hypothetical Hydrolysis Steps
| Reaction Step | Activation Energy (Ea) (kcal/mol) |
|---|---|
| R → INT1 | 25.3 |
| INT1 → INT2 | 20.8 |
| INT2 → P | 41.3 |
Note: These values are illustrative and derived from the hypothetical data in Table 1.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for studying individual molecules and reactions, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves and interacts with its environment.
For this compound, MD simulations could reveal the preferred rotational conformations around the bond connecting the propanenitrile group to the tolyl ring. It would also provide insights into how the molecule interacts with different solvents, which can influence its reactivity and solubility. The simulations can track various parameters, such as the radius of gyration, to understand the molecule's compactness and folding behavior in different environments. researchgate.net
Prediction of Spectroscopic Parameters to Aid Experimental Elucidation
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. Key spectroscopic techniques that can be simulated include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and coupling constants (J) can be calculated to predict the appearance of ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be calculated to generate a theoretical IR spectrum, helping to identify characteristic functional groups. The nitrile (C≡N) stretch in this compound would be a prominent feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic excitation energies can be calculated to predict the wavelengths of maximum absorption (λ_max).
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C≡N) | ~120 ppm |
| ¹H NMR | Chemical Shift (CH₃) | ~2.3 ppm |
| IR | Vibrational Frequency (C≡N stretch) | ~2240 cm⁻¹ |
| UV-Vis | λ_max | ~270 nm |
Note: These are typical values for the respective functional groups and would be refined by specific calculations for the molecule.
Structure-Reactivity Relationship Studies through Computational Descriptors
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or electronic properties of a molecule with its chemical reactivity. chemrxiv.orgnih.gov This is often achieved by calculating a variety of molecular descriptors using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume), or topological.
For a series of related nitrile compounds, a QSRR model could be developed to predict their reaction rates or equilibrium constants based on calculated descriptors. For this compound, relevant descriptors might include:
Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the molecule's ability to accept electrons.
Electrostatic Potential (ESP) Charges: To identify sites susceptible to nucleophilic or electrophilic attack.
Table 4: Illustrative Computational Descriptors for this compound
| Descriptor | Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -8.5 eV | Moderate electron-donating ability |
| LUMO Energy | -0.5 eV | Susceptibility to nucleophilic attack at the nitrile carbon |
| Mulliken Charge on Nitrile Carbon | +0.15 | Electrophilic character |
| Dipole Moment | 3.5 D | Significant polarity |
Note: These values are hypothetical and serve as examples of descriptors that would be calculated.
By correlating these descriptors with experimental reactivity data for a series of compounds, a predictive model can be built. nih.gov This approach is highly valuable in rational drug design and catalyst development, where understanding the relationship between structure and function is paramount.
Future Research Trajectories and Challenges
Development of More Sustainable Synthetic Methodologies
A primary challenge in modern organic synthesis is the development of environmentally benign processes. For nitrile compounds like 2-(o-Tolyl)propanenitrile (B1640910), future research will heavily emphasize the integration of sustainable practices to minimize environmental impact and enhance efficiency.
The application of green chemistry principles is fundamental to creating sustainable synthetic routes for nitriles. researchgate.net This involves a holistic approach to chemical process design that prioritizes safety, efficiency, and environmental stewardship. sphinxsai.com Key principles include waste prevention over treatment, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. nih.gov The use of safer, renewable, or recyclable solvents is also a critical consideration, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. unibo.itskpharmteco.com
Future methodologies for synthesizing this compound will likely move away from conventional methods that use hazardous reagents or generate substantial waste, towards greener alternatives. researchgate.net This includes exploring one-pot syntheses that reduce the number of steps and the need for intermediate purification, thereby saving energy and materials. organic-chemistry.org
Table 1: The 12 Principles of Green Chemistry
| Principle Number | Principle Name | Description |
|---|---|---|
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. nih.gov |
| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov |
| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. nih.gov |
| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. nih.gov |
| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. nih.gov |
| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be minimized. If possible, syntheses should be conducted at ambient temperature and pressure. nih.gov |
| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov |
| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided if possible. nih.gov |
| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov |
| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. nih.gov |
| 11 | Real-Time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. nih.gov |
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and selectivity while minimizing waste. nih.gov For the synthesis of aryl nitriles, significant research has focused on transition-metal catalysts, particularly palladium (Pd) and nickel (Ni), in cross-coupling reactions. rsc.org For instance, the synthesis of the structurally related o-tolylbenzonitrile (OTBN), a key intermediate for sartan-class drugs, heavily relies on such catalysts. rsc.org
Future research will aim to develop novel catalysts that are not only highly active and selective but also more sustainable. This includes creating catalysts from earth-abundant metals to replace expensive and rare metals like palladium. rsc.org Furthermore, the development of heterogeneous catalysts is a major goal, as they can be easily separated from the reaction mixture and recycled, reducing costs and waste. A patent describes a process for preparing OTBN using a p-tolylmagnesium halide and an o-halobenzonitrile in the presence of a manganous salt and a palladium(II) salt co-catalyst, achieving yields of 92-98% while minimizing byproducts. google.com
Table 2: Comparison of Catalytic Systems in Aryl Nitrile Synthesis
| Catalyst System | Reactants | Key Advantages | Reported Yield |
|---|---|---|---|
| MnCl₂ and Pd(II)/dppp | p-Tolylmagnesium bromide + o-Halobenzonitrile | High yield, low formation of 4,4′-dimethylbiphenyl byproduct. google.com | 92-98% |
| Ni-catalyzed Kumada coupling | Grignard Reagent + Aryl Halide | Utilizes a less expensive metal (Nickel) compared to Palladium. rsc.org | High |
Exploration of Novel Reactivity Patterns for Nitrile Functionalization
The nitrile group is a versatile functional group with unique reactivity due to its electrophilic carbon atom, nucleophilic nitrogen atom, and π-system. nih.gov It can be transformed into various other functional groups, making it a valuable synthon in organic chemistry. researchgate.net Future research will focus on uncovering new ways to functionalize the nitrile group itself and to use it to direct reactions elsewhere on the molecule.
Recent advances have highlighted the role of nitriles in radical-mediated reactions. The generation of nitrile-containing alkyl radicals opens up new avenues for tandem radical additions and oxidative couplings, allowing for the synthesis of complex functionalized molecules. acs.org The nitrile group can also serve as a directing group in C-H bond functionalization reactions, enabling the selective introduction of new functionalities at positions that would otherwise be unreactive. nih.govacs.org Further exploration of these reactivity patterns in molecules like this compound could lead to the development of novel synthetic strategies for creating complex molecular architectures. acs.org
Advanced Applications in Specialized Chemical Synthesis
While direct applications of this compound are not widely documented, its structural motifs are relevant to important areas of chemical synthesis, particularly in pharmaceuticals. The o-tolylbenzonitrile (OTBN) structure, for example, is a critical building block for angiotensin receptor blockers (ARBs), a class of antihypertensive drugs. rsc.org
Future research could explore the potential of this compound as an intermediate in the synthesis of novel bioactive compounds. The combination of the nitrile group, the chiral center at the α-position, and the substituted aromatic ring provides a scaffold that can be elaborated into a diverse range of potential drug candidates or specialized organic materials. The development of efficient and stereoselective methods to synthesize and functionalize this compound could unlock its potential in medicinal chemistry and materials science.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(o-Tolyl)propanenitrile, and how can reaction conditions be optimized?
- Methodology :
- Alkylation of (o-Tolyl)acetonitrile : React (o-tolyl)acetonitrile with methyl iodide (MeI) in the presence of sodium hydride (NaH) as a base. Purify via flash chromatography using hexane/ethyl acetate gradients. Monitor reaction progress using TLC (Rf ~0.4 in 4% EtOAc/hexane) .
- Optimization : Adjust stoichiometry (1:1.2 ratio of acetonitrile to MeI) and temperature (0°C to room temperature) to minimize side products like over-alkylated derivatives. Use inert atmosphere (N₂/Ar) to prevent hydrolysis of NaH .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with literature values. For example, expect aromatic protons at δ 7.2–7.4 ppm (multiplet), methyl groups at δ 1.5–2.1 ppm, and nitrile carbon at ~120 ppm .
- X-ray Crystallography : If crystalline derivatives are synthesized (e.g., via hydrogen-bonded supramolecular assemblies), resolve crystal structures to confirm stereoelectronic effects of the o-tolyl group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential cyanide release during decomposition .
- Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline hydrogen peroxide before disposal. Consult institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and steric effects of the o-tolyl group in reaction mechanisms?
- Methodology :
- Computational Setup : Use B3LYP/6-31G(d) to model ground-state geometries. Compare activation energies for reactions (e.g., nucleophilic additions) with analogous phenyl or p-tolyl derivatives.
- Analysis : Examine frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. Validate with experimental kinetic data .
Q. What role does this compound play in constructing supramolecular architectures?
- Methodology :
- Hydrogen Bonding : Utilize the nitrile group as a hydrogen-bond acceptor. Co-crystallize with hydrogen-bond donors (e.g., phenols) to form 1D chains or 2D networks. Characterize via XRD and IR spectroscopy .
- Applications : Design metal-organic frameworks (MOFs) by coordinating the nitrile group with transition metals (e.g., Ag⁺ or Cu²⁺) .
Q. How can this compound serve as a precursor for pharmaceutical intermediates?
- Methodology :
- Reduction to Amines : Reduce the nitrile group using LiAlH₄ to synthesize 2-(o-Tolyl)propylamine, a potential chiral building block for NSAIDs. Monitor conversion via GC-MS .
- Cyclization Reactions : React with Grignard reagents to form β-ketonitriles, intermediates for heterocyclic compounds (e.g., pyrimidines) .
Contradictions & Limitations
- Synthetic Yields : reports 85% yield for alkylation, while notes lower yields (~70%) for brominated analogs due to steric hindrance. Optimize steric bulk by adjusting substituent positions .
- DFT Accuracy : B3LYP may underestimate dispersion forces in supramolecular systems. Supplement with MP2 or D3 corrections for non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
